molecular formula C8H6ClN3O B12348819 6-chloro-2-methyl-6H-pyrido[3,4-d]pyrimidin-4-one

6-chloro-2-methyl-6H-pyrido[3,4-d]pyrimidin-4-one

Cat. No.: B12348819
M. Wt: 195.60 g/mol
InChI Key: CCNNDJSXSQNFRM-UHFFFAOYSA-N
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Description

6-chloro-2-methyl-6H-pyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family

Preparation Methods

The synthesis of 6-chloro-2-methyl-6H-pyrido[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the hydrolysis of protecting groups with either trifluoroacetic acid (TFA) or aqueous potassium hydroxide (KOH) to yield 2-substituted 5-aminopyridine-4-carboxylic acids. These intermediates are then converted to 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones by reaction with formamide or formamidine acetate .

Chemical Reactions Analysis

6-chloro-2-methyl-6H-pyrido[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in its oxidation state and the formation of new products.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include thionyl chloride, formamide, and formamidine acetate . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-chloro-2-methyl-6H-pyrido[3,4-d]pyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-chloro-2-methyl-6H-pyrido[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of CDKs, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The molecular pathways involved include the inhibition of CDK2/cyclin A2 activity, which is crucial for cell cycle regulation .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

6-chloro-2-methyl-6H-pyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C8H6ClN3O/c1-4-11-6-3-10-7(9)2-5(6)8(13)12-4/h2-3,7H,1H3

InChI Key

CCNNDJSXSQNFRM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C2=CC(N=CC2=N1)Cl

Origin of Product

United States

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